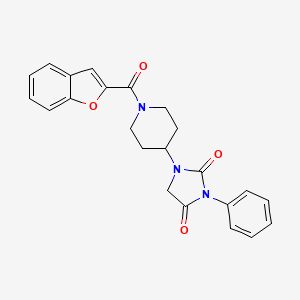
1-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran-2-carbonyl group, a piperidin-4-yl group, and a phenylimidazolidine-2,4-dione group. These groups would be connected in a specific arrangement to form the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the complexity of the molecule, it could potentially undergo a variety of reactions .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has explored the synthesis of derivatives related to imidazolidine-2,4-dione for their potential antimicrobial applications. For instance, Jat et al. (2006) synthesized a series of compounds by the cyclization reaction of thiourea and chloroacetic acid, yielding derivatives that were assayed for antibacterial and antifungal activities. This study indicates a broader interest in the structural modification of imidazolidine derivatives for enhanced antimicrobial efficacy (Jat, Salvi, Talesara, & Joshi, 2006).
Electrochemical Oxidation Studies
Nosheen et al. (2012) investigated the electrochemical behavior of new hydantoin derivatives, including structures similar to 1-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, providing insights into the oxidation mechanisms and potential biochemical applications of these compounds (Nosheen et al., 2012).
Euglycaemic and Biological Activities
The euglycaemic and biological activities of thiazolidine-2,4-dione derivatives have been studied, highlighting their potential in lowering blood glucose levels in specific animal models, thus indicating possible therapeutic applications in diabetes management (De Nanteuil, Hervé, Duhault, Espinal, Boulanger, & Ravel, 1995).
Synthesis and Spatial Structure Analysis
Unkovskii et al. (1994) focused on the synthesis and spatial structure analysis of methyl substituted piperidine-spiro-imidazolidine-diones, contributing to the understanding of the stereochemical properties and potential chemical behavior of these compounds (Unkovskii, D'yakov, Cherkaev, & Sokolova, 1994).
Sigma Receptor Ligands
Research into novel sigma receptor ligands has included the synthesis and evaluation of benzofuran and piperidine derivatives, emphasizing their binding properties and potential implications in neurological research and therapy (Maier & Wünsch, 2002).
Mechanism of Action
The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used.
Safety and Hazards
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-21-15-25(23(29)26(21)18-7-2-1-3-8-18)17-10-12-24(13-11-17)22(28)20-14-16-6-4-5-9-19(16)30-20/h1-9,14,17H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAWFQYCADORHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2921520.png)
![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2921521.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2921523.png)
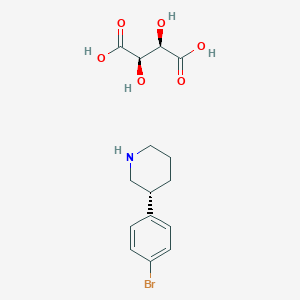

![3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2921527.png)
![tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2921528.png)
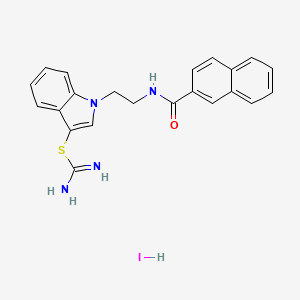
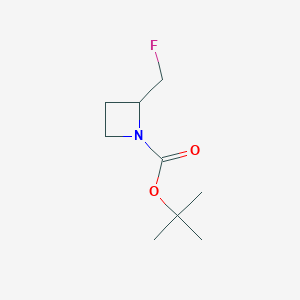
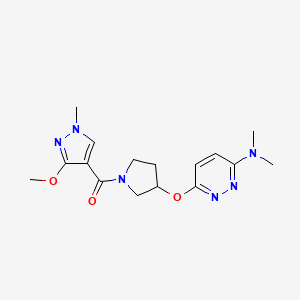
![5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2921538.png)
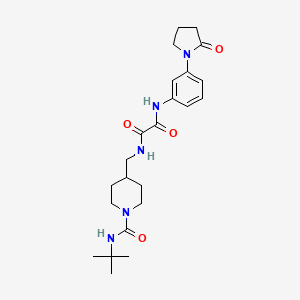

![2-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921543.png)
